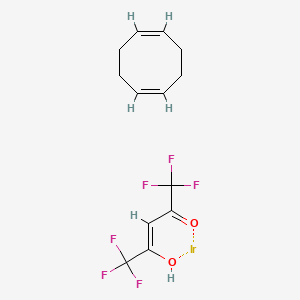

![molecular formula C13H9Cl2N3O B2503566 2-(2,4-二氯苯基)-1-甲氧基-1H-咪唑并[4,5-b]吡啶 CAS No. 338978-54-4](/img/structure/B2503566.png)

2-(2,4-二氯苯基)-1-甲氧基-1H-咪唑并[4,5-b]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine" is a derivative of imidazo[4,5-b]pyridine, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related imidazo[4,5-b]pyridine derivatives typically involves multi-step reactions starting from simple precursors such as aminopyridines or dichloropyridines. For instance, the synthesis of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine was achieved through a sequence of substitution, nitration, ammoniation, oxidation, reduction, and cyclization steps, starting from 2,6-Dichloropyridine, with a total yield of 40.2% . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies involving halogenated pyridines and subsequent functional group transformations could be applicable.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives is characterized by the presence of an imidazo ring fused to a pyridine ring. The substitution pattern on the rings, such as the 2,4-dichlorophenyl and methoxy groups, can significantly influence the compound's physical and chemical properties, as well as its biological activity. The structures of these compounds are typically elucidated using spectroscopic techniques such as IR, 1H-NMR, and Mass spectrometry .

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including those that modify the substituents on the aromatic rings. For example, the chloromethyl-pyridine derivatives can react with chloro-phenyl imidazole-thione in the presence of sodium methoxide to afford methylsulphinyl derivatives . These reactions are crucial for the diversification of the core structure and the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as chloro substituents can affect the electron density of the aromatic system, potentially altering properties like solubility, melting point, and reactivity. The crystal structures of some derivatives have been reported, providing insights into their solid-state conformations and intermolecular interactions . Additionally, the biological activities of these compounds, such as antimicrobial and antifungal properties, are often evaluated to determine their potential as therapeutic agents .

Relevant Case Studies

Several studies have explored the biological activities of imidazo[4,5-b]pyridine derivatives. For instance, some derivatives have been evaluated for their antibacterial and antifungal activities, with moderate activity observed at certain concentrations . Another study reported the synthesis of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives and their evaluation for antidiabetic, antioxidant, and β-glucuronidase inhibition activities, with some compounds showing significant activity . These findings highlight the therapeutic potential of imidazo[4,5-b]pyridine derivatives in various domains of medicinal chemistry.

科学研究应用

合成和化学性质

- 衍生物合成:2-(2,4-二氯苯基)咪唑并[1,2-a]吡啶-3-甲醛由 2-氨基吡啶合成,并进一步与各种芳基酮反应,生成具有潜在抗菌和抗真菌活性的化合物 (Ladani 等,2009)。

- 区域选择性合成:5-氨基-1H-咪唑与 3-甲氧基甲酰色酮反应生成一组咪唑并(4,5-b)吡啶,被认为是药物设计和药学化学中的有效药效团 (Ostrovskyi 等,2011)。

生物学应用

- 抗菌活性:2-(2,4-二氯苯基)-1-甲氧基-1H-咪唑并[4,5-b]吡啶的某些衍生物表现出中等的抗菌和抗真菌活性,突出了其在开发新型抗菌剂中的潜力 (Bhuva 等,2015)。

物理性质和分析

- 光物理研究:研究了 2-(4'-氨基-2'-羟基苯基)-1H-咪唑-[4,5-c]吡啶及其类似物的な光物理性质,提供了对分子内电荷转移和质子转移过程的见解,这对于理解它们在各种溶剂中的行为至关重要 (Behera 等,2015)。

工业和材料科学应用

- 缓蚀:咪唑并[4,5-b]吡啶衍生物对低碳钢腐蚀表现出很高的抑制性能,表明它们在工业应用中可用于防止材料降解 (Saady 等,2021)。

合成方法和优化

- 简便的合成方法:已经开展研究以开发用于合成 2-取代-1H-咪唑并[4,5-b]吡啶的生态友好且高效的方法,这对于其在各个领域的应用至关重要 (Kale 等,2009)。

作用机制

未来方向

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-1-methoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O/c1-19-18-11-3-2-6-16-12(11)17-13(18)9-5-4-8(14)7-10(9)15/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRWMFLWIOUCCDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C2=C(N=CC=C2)N=C1C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)

![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)

![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)